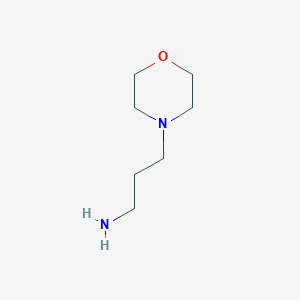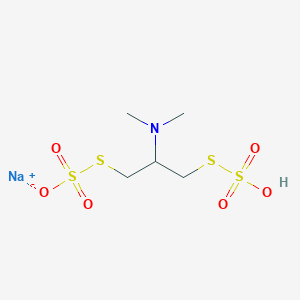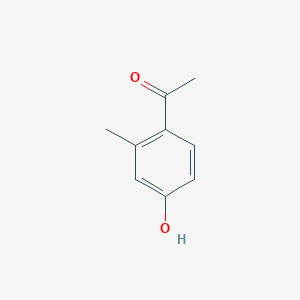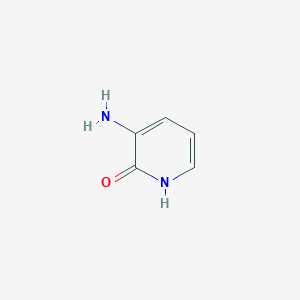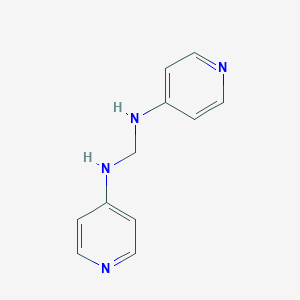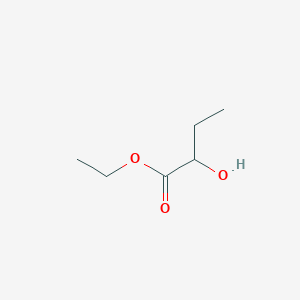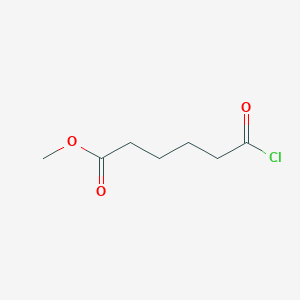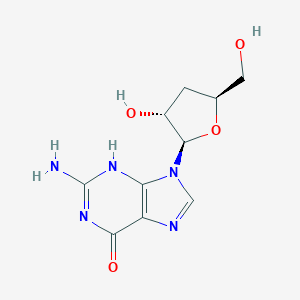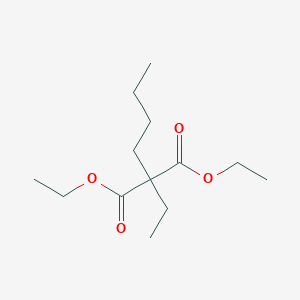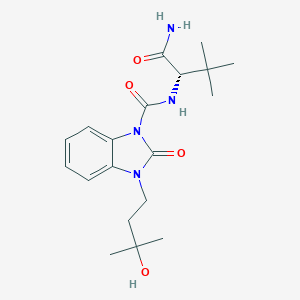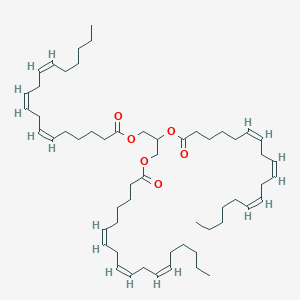
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))
説明
Linolenic acid, a polyunsaturated omega-3 fatty acid, is critical for numerous biological functions and industrial applications. Its triglyceride form, "TG(18:3(6Z,9Z,12Z))", signifies three linolenic acid molecules esterified to a glycerol backbone.
Synthesis Analysis
The synthesis of linolenic acid derivatives involves intricate chemical processes. Eynard et al. (1994) detailed the total synthesis of different geometrical isomers of linolenic acid, highlighting the critical role of the Wittig reaction and the importance of achieving high isomeric and radiochemical purity (Eynard et al., 1994).
Molecular Structure Analysis
The molecular structure of linolenic acid and its derivatives is characterized by the presence of three cis (Z) double bonds, significantly impacting its chemical behavior and physical properties. Techniques such as density functional theory (DFT) are pivotal in accurately predicting these molecules' structural and energetic properties, as discussed by Riley et al. (2007), who assessed various DFT methods for calculating molecular properties of small organic molecules (Riley et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "TG(18:3(6Z,9Z,12Z))" is profoundly influenced by its unsaturated bonds, making it susceptible to oxidation and other reactions. The study by Johnson et al. (2000) on the synthesis and reactivity of different salts provides insights into the complex chemical behavior of such molecules, although not directly related to linolenic acid, showcasing the general principles governing the reactivity of unsaturated systems (Johnson et al., 2000).
Physical Properties Analysis
The physical properties of linolenic acid triglycerides, such as melting and boiling points, solubility, and density, are essential for their application in food, pharmaceuticals, and industrial products. The work by Giridhar and Mahadevan (1992) on the glass transition temperature in the GeInSe system provides an example of how physical properties can be studied, although it focuses on a different material system (Giridhar & Mahadevan, 1992).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with other compounds, and stability, is crucial for harnessing "TG(18:3(6Z,9Z,12Z))" in various applications. Research like that of Mercier and Schrobilgen (1993) on the synthesis and properties of new compounds can provide valuable methodologies for exploring these aspects, though their focus on TcO2F3 highlights the broad range of chemical properties investigations in the field (Mercier & Schrobilgen, 1993).
科学的研究の応用
Synthesis and Metabolic Probing
- Short Synthesis for Biosynthetic Studies : A short synthesis of 6Z,9Z,12Z,15-hexadecatetraenoic acid, found in marine and fresh water diatoms, has been developed for biosynthetic studies. This synthesis technique is useful for generating labeled fatty acids for cell studies, highlighting its application in understanding biochemical processes in marine algae (Pohnert, Adolph, & Wichard, 2004).
Role in Chemical Defense and Communication
- Sex Pheromones in Moths : Compounds like (6Z,9Z,12Z)-6,9,12-Octadecatriene have been identified as sex pheromones in certain moths, demonstrating the role of these compounds in insect communication and mating behaviors (Yamakawa et al., 2009).
Lipid Analysis and Characterization
- Mass Spectrometry for Polar Lipids : A mass spectrometry method has been applied to identify polar lipids in microalgae, including species like 6Z,9Z-18:2/6Z,9Z,12Z-18:3PC. This shows the application of advanced analytical techniques in lipidomics, particularly in studying microalgae (Oradu & Cooks, 2012).
NMR Studies
- 13C-NMR Analysis : 13C-NMR spectroscopy has been used to study triacylglycerols containing polyunsaturated fatty acids like 18:3(9Z,12Z,15Z). This illustrates the application of NMR in detailed structural analysis of complex lipids (Jie & Lam, 1995).
Bioactive Compound Research
- Identification of Bioactive Lipids : New polyunsaturated amino ketones, including compounds with structures similar to 6Z,9Z,12Z,15Z-tetraenoic acid, have been identified in marine sponges, highlighting the exploration of marine organisms for bioactive compounds (Sun et al., 2010).
将来の方向性
特性
IUPAC Name |
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWNJYEXZLCRR-OWSTVCCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0053069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



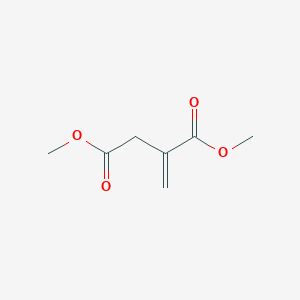
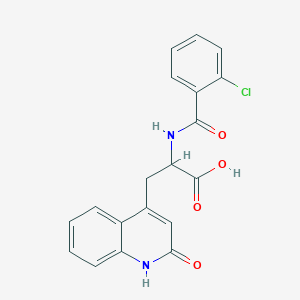
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
